5,6-dimethyl-N-{[3-(trifluoromethyl)phenyl]methyl}pyrimidine-4-carboxamide
Description
5,6-dimethyl-N-{[3-(trifluoromethyl)phenyl]methyl}pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with dimethyl groups at positions 5 and 6, a trifluoromethylphenyl group at the nitrogen atom, and a carboxamide group at position 4. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and biological activity.
Properties
IUPAC Name |
5,6-dimethyl-N-[[3-(trifluoromethyl)phenyl]methyl]pyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3O/c1-9-10(2)20-8-21-13(9)14(22)19-7-11-4-3-5-12(6-11)15(16,17)18/h3-6,8H,7H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYGCZQOARZEMFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1C(=O)NCC2=CC(=CC=C2)C(F)(F)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dimethyl-N-{[3-(trifluoromethyl)phenyl]methyl}pyrimidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative.
Introduction of Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using appropriate alkylating agents.
Attachment of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be introduced through a nucleophilic substitution reaction using a trifluoromethylphenyl halide.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5,6-dimethyl-N-{[3-(trifluoromethyl)phenyl]methyl}pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethylphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Trifluoromethylphenyl halide in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
5,6-dimethyl-N-{[3-(trifluoromethyl)phenyl]methyl}pyrimidine-4-carboxamide has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5,6-dimethyl-N-{[3-(trifluoromethyl)phenyl]methyl}pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 5,6-dimethyl-N-{[3-(trifluoromethyl)phenyl]methyl}pyrimidine-2-carboxamide
- 5,6-dimethyl-N-{[4-(trifluoromethyl)phenyl]methyl}pyrimidine-4-carboxamide
- 5,6-dimethyl-N-{[3-(difluoromethyl)phenyl]methyl}pyrimidine-4-carboxamide
Uniqueness
The presence of the trifluoromethyl group at the 3-position of the phenyl ring in 5,6-dimethyl-N-{[3-(trifluoromethyl)phenyl]methyl}pyrimidine-4-carboxamide distinguishes it from other similar compounds. This group significantly influences the compound’s electronic properties, reactivity, and potential biological activities, making it unique in its class.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
